molecular formula C25H29N3O4 B3020770 Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2361863-70-7

Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B3020770
CAS RN: 2361863-70-7
M. Wt: 435.524
InChI Key: NPOCHXLRJXHEER-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a benzoyl group, an amino group, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical properties and could be involved in a variety of chemical reactions .


Chemical Reactions Analysis

The compound contains several reactive groups (like the amino and carboxylate groups) that could participate in various chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, and the carboxylate group could act as a base in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of polar groups (like the carboxylate group) could make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing a tert-butyl group can be irritating to the skin and eyes, and can be harmful if inhaled or ingested .

properties

IUPAC Name

tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-5-22(29)27-20-12-10-17(11-13-20)23(30)26-15-21-14-18-8-6-7-9-19(18)16-28(21)24(31)32-25(2,3)4/h5-13,21H,1,14-16H2,2-4H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOCHXLRJXHEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CNC(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

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